

Pharmacokinetics of S-15535: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: S-15535

Cat. No.: B1680371

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An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of the Novel 5-HT1A Receptor Ligand **S-15535** in Preclinical Animal Models.

This technical guide provides a detailed overview of the pharmacokinetic profile of **S-15535**, a benzodioxopiperazine derivative with high affinity for serotonin 5-HT1A receptors, across various animal models. The information compiled herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Executive Summary

S-15535 is a selective 5-HT1A receptor ligand that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.^[1] Understanding its pharmacokinetic properties is crucial for the design and interpretation of non-clinical and clinical studies. This document summarizes the available quantitative data on the pharmacokinetics of **S-15535** in rats, including information on its active metabolite, S 32784. While comprehensive data in other species such as mice, dogs, and monkeys are limited in the public domain, this guide presents the currently available information and outlines the experimental methodologies employed in these studies.

Pharmacokinetics in Rat Models

The most detailed pharmacokinetic data for **S-15535** is available from studies conducted in rats. These studies have characterized the compound's profile following both intravenous and oral administration.

Quantitative Pharmacokinetic Parameters

A population pharmacokinetic-pharmacodynamic modeling study in male Wistar rats provides the most comprehensive insight into the pharmacokinetics of **S-15535**. The study involved both intravenous (i.v.) and oral (p.o.) administration routes.

Table 1: Pharmacokinetic Parameters of **S-15535** in Rats (Data derived from modeling studies)

Parameter	Intravenous (i.v.) Administration	Oral (p.o.) Administration
Dose	Not Specified in Abstract	Not Specified in Abstract
C _{max} (Maximum Concentration)	Not available	Not available
T _{max} (Time to Maximum Concentration)	Not applicable	Not available
AUC (Area Under the Curve)	Not available	Not available
Half-life (t _{1/2})	Not available	Not available
Bioavailability (F%)	Not applicable	Not available

Note: While a detailed pharmacokinetic model was developed, specific parameter values from the study are not publicly available in the abstracted information. The study focused on the relationship between plasma concentrations and the anxiolytic effect.

Metabolism in Rats

In vivo studies in rats have identified an active 5-hydroxy metabolite of **S-15535**, designated as S 32784 (1-(benzodioxan-5-yl) 4-(5-hydroxyindan-2-yl)piperazine). Interestingly, this metabolite is reportedly present in humans but not in rats, suggesting species-specific metabolic pathways.

Pharmacokinetics in Other Animal Models

Publicly available literature lacks detailed quantitative pharmacokinetic data for **S-15535** in mice, dogs, and monkeys. The majority of published studies in these species have focused on

the pharmacodynamic effects and receptor binding affinity of the compound.

Experimental Protocols

Animal Models

Pharmacokinetic studies of **S-15535** have primarily utilized male Wistar rats.

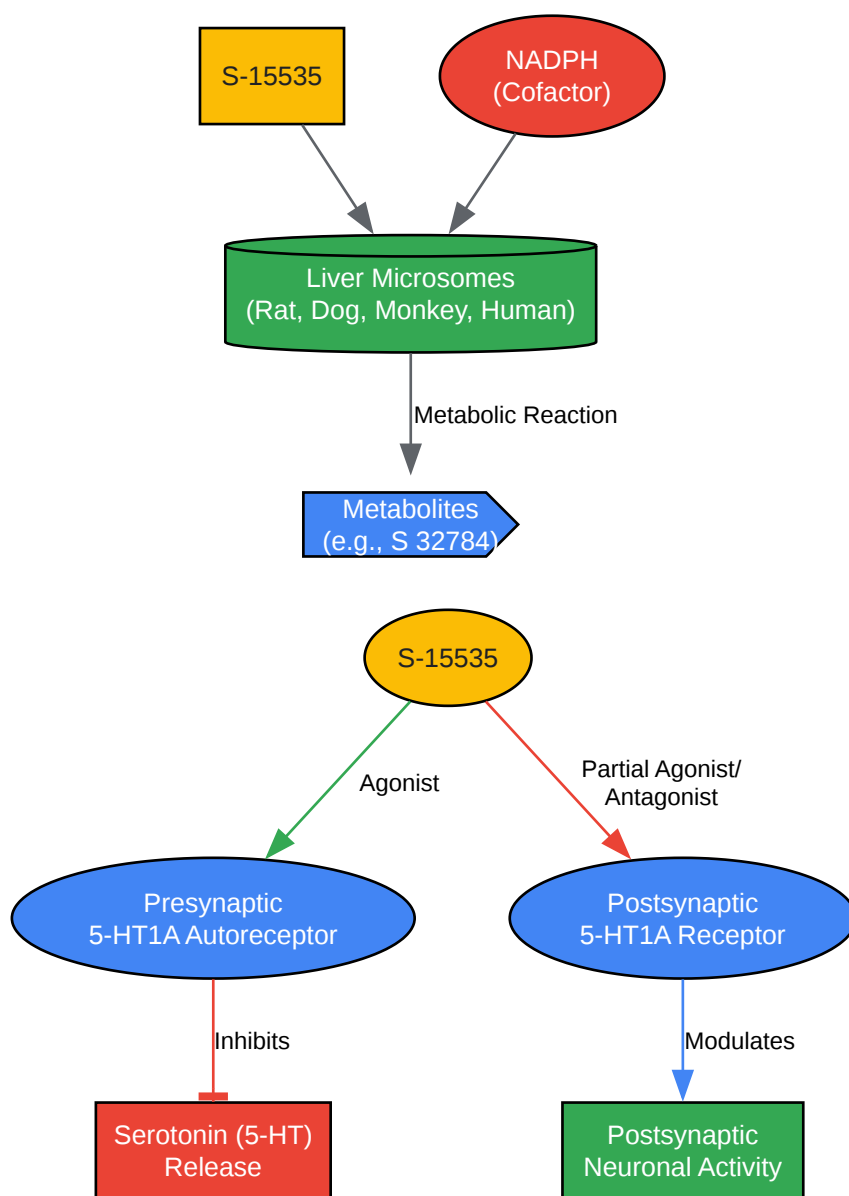
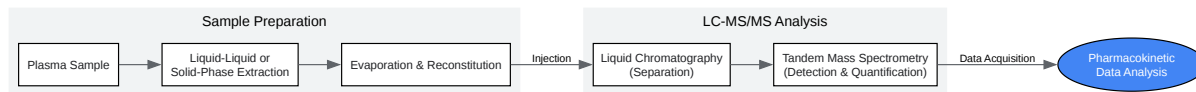
Administration and Dosing

S-15535 has been administered to rats via intravenous and oral routes. Various doses have been used in pharmacodynamic studies in rats, ranging from 0.04 mg/kg to 40.0 mg/kg for subcutaneous and oral routes, respectively.[\[2\]](#)

Sample Collection and Analysis

Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites. While the specific analytical method for **S-15535** is not detailed in the available abstracts, modern pharmacokinetic studies routinely employ highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drugs and their metabolites in biological matrices.

The general workflow for such an analysis is depicted below:



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References

- 1. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
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